Product packaging for (4-Methoxy-benzenesulfonyl)-acetic acid(Cat. No.:CAS No. 3937-99-3)

(4-Methoxy-benzenesulfonyl)-acetic acid

Cat. No.: B3023085
CAS No.: 3937-99-3
M. Wt: 230.24 g/mol
InChI Key: ULPRUSMQMAGYSC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Sulfonyl Carboxylic Acid Systems

The interplay between these two functional groups is a key area of study. For instance, the acidity of the carboxylic acid can be modulated by the nature and position of other substituents on the aromatic ring. In the case of (4-Methoxy-benzenesulfonyl)-acetic acid, the electron-donating methoxy (B1213986) group at the para position can influence the electronic properties of the entire molecule.

Significance of the Sulfonylacetic Acid Moiety in Synthetic Methodologies

The sulfonylacetic acid moiety, which is the core of this compound, is a versatile functional group in organic synthesis. The acetic acid portion provides a handle for various chemical transformations, including esterification and amidation. musechem.com The sulfonyl group, on the other hand, can act as a leaving group or participate in a range of coupling reactions.

This duality makes sulfonylacetic acids valuable building blocks for the construction of more complex molecules. Their utility is further enhanced by the ability to activate the alpha-carbon (the carbon adjacent to the sulfonyl and carboxyl groups), making it susceptible to nucleophilic attack and facilitating the formation of new carbon-carbon bonds.

Overview of Research Domains Pertaining to Substituted Benzenesulfonyl Compounds

Substituted benzenesulfonyl compounds, a broad class that includes this compound, are the subject of extensive research across various chemical disciplines. A primary focus is their application in medicinal chemistry, where the benzenesulfonamide (B165840) scaffold is a common feature in a multitude of therapeutic agents. rsc.orgbohrium.com Research in this area often involves the synthesis of novel derivatives and the evaluation of their biological activities. rsc.orgnih.gov

Furthermore, substituted benzenesulfonyl compounds are utilized as catalysts and ligands in organometallic chemistry. Their electronic and steric properties can be fine-tuned by altering the substituents on the benzene (B151609) ring, allowing for the development of highly selective and efficient catalytic systems. The development of new synthetic methods for accessing these compounds is also an active area of investigation, with a focus on efficiency and sustainability. nih.govacs.orgmdpi.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3937-99-3 musechem.commatrixscientific.com
Molecular Formula C9H10O5S musechem.com
Molecular Weight 230.24 g/mol matrixscientific.com
IUPAC Name 2-((4-methoxyphenyl)sulfonyl)acetic acid musechem.com
SMILES COC1=CC=C(C=C1)S(=O)(=O)CC(=O)O musechem.com
InChI InChI=1S/C9H10O5S/c1-14-7-2-4-8(5-3-7)15(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) musechem.com
InChIKey ULPRUSMQMAGYSC-UHFFFAOYSA-N musechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O5S B3023085 (4-Methoxy-benzenesulfonyl)-acetic acid CAS No. 3937-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5S/c1-14-7-2-4-8(5-3-7)15(12,13)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPRUSMQMAGYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424649
Record name (4-Methoxy-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3937-99-3
Record name (4-Methoxy-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Chromatographic Elucidation of 4 Methoxy Benzenesulfonyl Acetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including (4-Methoxy-benzenesulfonyl)-acetic acid. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete structural assignment can be achieved.

Proton NMR Chemical Shift Analysis of the Sulfonylacetic Acid Framework

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid.

The aromatic region will show a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group (H-3 and H-5) are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing sulfonyl group (H-2 and H-6), which will be deshielded and appear at a higher chemical shift.

The methylene protons (H-α) adjacent to the sulfonyl group are significantly deshielded due to the strong electron-withdrawing nature of the SO₂ group, resulting in a singlet at a downfield region. The methoxy protons (H-methoxy) will appear as a sharp singlet at a characteristic upfield position. The carboxylic acid proton (H-acid) is typically observed as a broad singlet at a very downfield chemical shift, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-2, H-6) 7.8 - 8.0 Doublet 2H
Aromatic H (H-3, H-5) 6.9 - 7.1 Doublet 2H
Methylene H (α-CH₂) 4.2 - 4.5 Singlet 2H
Methoxy H (-OCH₃) 3.8 - 3.9 Singlet 3H

Carbon-13 NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

The carbonyl carbon of the carboxylic acid will appear at the most downfield region of the spectrum. The aromatic carbons will have varied chemical shifts depending on their substitution. The carbon attached to the sulfur atom (C-1) and the carbon attached to the methoxy group (C-4) are quaternary and will have distinct shifts. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will also show separate signals. The methylene carbon (α-C) will be found in the aliphatic region but shifted downfield due to the adjacent sulfonyl group. The methoxy carbon will appear in the typical upfield region for such groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C (-COOH) 170 - 175
Aromatic C (C-4) 160 - 165
Aromatic C (C-1) 135 - 140
Aromatic C (C-2, C-6) 128 - 132
Aromatic C (C-3, C-5) 114 - 118
Methylene C (α-CH₂) 60 - 65

Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable for confirming the structural assignment of this compound by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, a key correlation would be observed between the aromatic protons on adjacent carbons (H-2/H-6 with H-3/H-5), confirming their positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com Expected correlations would be seen between the aromatic protons and their respective carbons (H-2/H-6 with C-2/C-6; H-3/H-5 with C-3/C-5), the methylene protons with the α-carbon, and the methoxy protons with the methoxy carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and connecting different fragments of the molecule. Key expected correlations include:

The methylene protons (α-H) to the carbonyl carbon and the aromatic carbon C-1.

The aromatic protons H-2/H-6 to C-4 and C-1.

The methoxy protons to the aromatic carbon C-4.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.

Characteristic Absorptions of Sulfonyl and Carboxylic Acid Moieties

The IR spectrum of this compound will be dominated by the strong absorptions from the sulfonyl (SO₂) and carboxylic acid (COOH) groups.

The sulfonyl group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The carboxylic acid group is identifiable by a very broad O-H stretching band, due to hydrogen bonding, and a strong C=O (carbonyl) stretching band.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Strong, Very Broad
Aromatic/Aliphatic C-H stretch 2850 - 3100 Medium
Carboxylic Acid C=O stretch 1700 - 1725 Strong
Aromatic Ring C=C stretch 1500 - 1600 Medium
Sulfonyl (SO₂) Asymmetric stretch 1300 - 1350 Strong
Sulfonyl (SO₂) Symmetric stretch 1140 - 1180 Strong

Mass Spectrometry (MS) in Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (C₉H₁₀O₅S), the expected exact mass of the molecular ion [M]⁺ would be approximately 230.0249 g/mol . The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to involve characteristic losses of neutral fragments.

A primary fragmentation pathway would be the loss of the carboxylic acid group or related fragments. Another significant fragmentation would involve the cleavage of the C-S bond or the loss of sulfur dioxide (SO₂).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Neutral Loss
230 [C₉H₁₀O₅S]⁺ Molecular Ion
185 [C₉H₉O₃S]⁺ COOH
171 [C₇H₇O₃S]⁺ CH₂COOH
155 [C₇H₇O₂S]⁺ H₂O from [M-CH₂COOH]⁺
139 [C₇H₇O]⁺ SO₂ from [M-CH₂COOH]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules such as this compound. Due to the presence of an acidic carboxylic acid group, this compound is typically analyzed in negative ion mode, where it readily deprotonates to form the pseudomolecular ion [M-H]⁻. The analysis is generally performed by introducing a solution of the analyte, often dissolved in a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), into the ESI source.

The efficiency of negative ion formation can be significantly influenced by the mobile phase composition. The addition of weak acids, such as acetic acid, to the mobile phase can enhance the ESI response for acidic analytes. nih.govresearchgate.net While the addition of a base might seem intuitive to facilitate deprotonation, volatile bases like ammonium (B1175870) hydroxide (B78521) have been shown to yield poor detection limits in some cases. nih.gov In negative ion mode, adduct formation with anions present in the mobile phase is also possible. For instance, if formic acid is used as a modifier, a formate (B1220265) adduct, [M+HCOO]⁻, may be observed. americanlaboratory.com

Table 1: Expected Ions of this compound in ESI-MS

Ion Type Formula Calculated m/z Ionization Mode
Deprotonated Molecule [C₉H₉O₅S]⁻ 229.02 Negative
Formate Adduct [C₉H₁₀O₅S + HCOO]⁻ 275.03 Negative

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

This compound in its native form is non-volatile due to the high polarity of the sulfonic acid and carboxylic acid moieties, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). To facilitate GC-MS analysis, a chemical derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable compound.

A common derivatization strategy for compounds containing carboxylic acid groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the molecule. The resulting trimethylsilyl ester derivative can then be readily analyzed by GC-MS. nist.govnist.gov Another potential strategy is methylation to form the corresponding methyl ester. The derivatized compound is then separated on a GC column, typically a non-polar or medium-polarity capillary column, before being detected by the mass spectrometer.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion. For this compound, the deprotonated molecule [M-H]⁻ at m/z 229 would be selected as the precursor ion in negative ion mode. Collision-induced dissociation (CID) would then be used to induce fragmentation.

The fragmentation pathway is dictated by the compound's structure, which includes a methoxy-substituted benzene ring, a sulfonyl group, and an acetic acid side chain. Based on the fragmentation of structurally similar compounds like sulfonamides and carboxylic acids, several characteristic fragmentation pathways can be predicted. libretexts.orgnih.gov

Loss of Carbon Dioxide: A common fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da) from the carboxylate group, leading to the formation of a highly stable carbanion.

Cleavage of the Sulfonyl Group: The bond between the sulfonyl group and the acetic acid moiety can cleave, potentially leading to the loss of SO₂ (64 Da).

Benzenesulfonyl Moiety Fragmentation: The 4-methoxybenzenesulfonyl portion of the molecule can produce characteristic fragments. Cleavage of the C-S bond could yield an ion corresponding to the 4-methoxybenzenesulfonyl anion at m/z 171 or a related fragment.

Loss of Methyl Group: The methoxy group on the aromatic ring may lose a methyl radical (•CH₃), although this is more common in positive ion mode.

Table 2: Predicted MS/MS Fragments of the [M-H]⁻ Ion (m/z 229) of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Structure of Fragment
229.02 CO₂ 185.03 [CH₃O-C₆H₄-SO₂-CH₂]⁻
229.02 SO₂ 165.05 [CH₃O-C₆H₄-CH₂-COO]⁻
229.02 CH₂COOH 155.00 [CH₃O-C₆H₄-SO₂]⁻

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. The molecular formula for this compound is C₉H₁₀O₅S. matrixscientific.com Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S), the theoretical exact mass of the neutral molecule can be calculated.

This precise mass measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. For example, the deprotonated molecule [M-H]⁻ would have a theoretical exact mass of 229.0176, which HRMS instruments can measure with errors typically in the low parts-per-million (ppm) range. This level of accuracy is essential for structure confirmation and identification in complex matrices.

Table 3: Exact Mass Data for this compound

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
Neutral Molecule [M] C₉H₁₀O₅S 230.0249

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the chromophore, which is the 4-methoxybenzene (anisole) ring. The sulfonyl and acetic acid groups act as auxochromes that can modify the absorption characteristics.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic ring. Aromatic compounds typically exhibit two main absorption bands: the E-band (around 200-230 nm) and the B-band (around 250-290 nm). For structurally similar compounds like 4-methoxyphenol, absorption maxima are observed around 222 nm and 282 nm. sielc.com The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. physchemres.org This spectroscopic data is crucial for developing HPLC methods, as it helps in selecting the optimal wavelength for UV detection to achieve maximum sensitivity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Transition Type Expected Wavelength Range (nm) Chromophore
π → π* (E-band) 220 - 235 4-Methoxybenzene ring

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of this compound. Given the compound's polar and acidic nature, reversed-phase HPLC (RP-HPLC) is the most suitable methodology.

A typical RP-HPLC setup would involve a stationary phase consisting of a non-polar material, most commonly a C18 (octadecylsilane) column. nih.gov The separation is achieved by using a polar mobile phase, which typically consists of a mixture of an aqueous component and an organic modifier like acetonitrile or methanol. sielc.com To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the mobile phase is usually controlled by adding an acidifier. Formic acid or acetic acid are common choices, especially for methods coupled with mass spectrometry, while phosphate (B84403) buffers can also be used for UV detection. nih.govnih.gov Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the absorption maxima of the analyte, such as 280 nm. nih.gov

Table 5: Typical HPLC Parameters for the Analysis of this compound

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity. nih.gov
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid Elution of the analyte from the column. Acid suppresses ionization for better peak shape. sielc.com
Elution Mode Isocratic or Gradient Isocratic for simple mixtures; gradient for complex samples or to reduce run time.
Flow Rate 0.8 - 1.2 mL/min Controls retention time and separation efficiency.
Column Temperature Ambient or controlled (e.g., 30-40 °C) Affects viscosity and separation efficiency.
Injection Volume 5 - 20 µL Amount of sample introduced into the system.

| Detection | UV Absorbance at ~280 nm | Quantification based on light absorption by the aromatic ring. nih.gov |

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEC) is a powerful technique for the separation and quantification of ionic species such as this compound, which possesses both a strongly acidic sulfonyl group and a weakly acidic carboxylic acid group. The separation in IEC is based on reversible electrostatic interactions between the charged analyte and charged functional groups on the stationary phase. libretexts.org For an anionic compound like this compound, an anion-exchange column is employed.

The stationary phase in anion-exchange chromatography typically consists of a solid support, such as polystyrene-divinylbenzene or silica (B1680970), functionalized with positively charged groups, commonly quaternary amines. libretexts.org The analyte anions are retained on the column by exchanging with the counter-ions of the stationary phase. Elution is achieved by increasing the concentration or ionic strength of the mobile phase eluent, which competes with the analyte for the binding sites on the resin. nih.gov

In the analysis of aromatic sulfonic acids, gradient elution is often necessary to separate compounds with varying charges and hydrophobic characteristics. nih.govresearchgate.net A typical mobile phase might consist of an aqueous buffer, such as sodium hydroxide or ammonium acetate (B1210297), with an organic modifier like acetonitrile to manage hydrophobic interactions with the stationary phase backbone. researchgate.netresearchgate.net Detection is commonly performed using suppressed conductivity, which provides high sensitivity by chemically reducing the conductivity of the eluent while enhancing the signal from the analyte ions. nih.gov

Table 1: Representative Ion-Exchange Chromatography Parameters for Aromatic Sulfonyl Carboxylic Acids

Parameter Condition
Column Anion-exchange, e.g., polymer-based with quaternary ammonium functional groups
Mobile Phase Gradient of Sodium Hydroxide (e.g., 10 mM to 100 mM) in deionized water
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection Suppressed Conductivity
Injection Volume 20 µL

| Expected Elution | this compound would elute based on its net charge and interaction with the stationary phase, likely after simpler inorganic anions but before more strongly retained polyvalent or more hydrophobic aromatic acids. |

Ion Exclusion Chromatography

Ion Exclusion Chromatography (IEC) is a subset of high-performance liquid chromatography (HPLC) particularly well-suited for separating weak organic acids from strong inorganic acids or from each other based on their pKa values. shimadzu.comphenomenex.com The stationary phase is typically a high-capacity, fully sulfonated cation-exchange resin in the hydrogen (H+) form. shimadzu.com

The separation mechanism relies on the Donnan exclusion principle. The fixed negative charges (sulfonate groups) on the stationary phase create a negatively charged "Donnan membrane" that repels mobile anions from the eluent and the sample. oup.com Highly ionized strong acids are therefore excluded from the pores of the resin and elute quickly with the mobile phase. shimadzu.com In contrast, weakly ionized acids like this compound (specifically its carboxylic acid moiety) can exist in their neutral, protonated form in the acidic mobile phase. These neutral molecules can penetrate the pores of the stationary phase and are retained longer, allowing for their separation from strong acids and from each other based on differences in their acidity and size. diduco.comoup.com

The mobile phase is typically a dilute strong acid, such as sulfuric acid, which ensures that the analytes are in their less dissociated state. science.gov The addition of organic solvents like methanol to the eluent can reduce the retention times of hydrophobic compounds. nih.gov

Table 2: Typical Ion Exclusion Chromatography Conditions for Organic Acid Analysis

Parameter Condition
Column High-capacity sulfonated cation-exchange resin (H+ form)
Mobile Phase 0.005 M Sulfuric Acid in deionized water
Flow Rate 0.8 mL/min
Temperature 50 °C
Detection UV-Vis at 210 nm or Conductivity Detection (with pH buffering) shimadzu.comshimadzu.com
Injection Volume 50 µL

| Retention Principle | Based on pKa; weaker acids are retained longer. This compound would exhibit complex behavior due to its two acidic groups, but its retention would be significantly influenced by the protonation state of its carboxylic acid group. |

Reversed-Phase Chromatography with Specialized Detection

Mixed-mode chromatography, which combines reversed-phase and ion-exchange retention mechanisms on a single column, offers enhanced selectivity for complex ionic compounds. helixchrom.com For this compound, a column with both reversed-phase and anion-exchange characteristics could provide excellent separation from its synthetic precursors and degradation products. helixchrom.com

Specialized detection methods can be coupled with RP-HPLC to improve sensitivity and selectivity. While UV detection is common for aromatic compounds, electrochemical detection (ED) offers high sensitivity for electroactive species. nih.gov Another powerful technique is mass spectrometry (MS), which provides structural information and allows for the definitive identification of the analyte and its derivatives. researchgate.net

Table 3: Example RP-HPLC Method for Aromatic Acids

Parameter Condition
Column C18 (Octadecyl-silica), 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile and 0.1 M Potassium Dihydrogen Orthophosphate buffer (pH 3.0) (40:60 v/v) nih.gov
Flow Rate 1.0 mL/min
Temperature Ambient
Detection UV at 225 nm orientjchem.org or Mass Spectrometry (MS)

| Retention Principle | Primarily based on hydrophobicity. The methoxy group and benzene ring contribute to its retention on the C18 column. |

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a separation technique used for analyzing volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is not feasible due to its low volatility and thermal instability, as the carboxylic and sulfonic acid groups would cause it to decompose at the high temperatures required for vaporization.

Therefore, derivatization is a mandatory step to convert the non-volatile acid into a volatile and thermally stable derivative. mdpi.com A common approach is silylation, where active hydrogens in the molecule (from the carboxylic acid) are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.com Another possibility is esterification of the carboxylic acid group, for example, by reaction with an alcohol in the presence of an acid catalyst to form a methyl or ethyl ester. This process significantly increases the volatility of the compound.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of stationary phase for the column depends on the polarity of the derivative. A nonpolar or medium-polarity column, such as one coated with a polydimethylsiloxane-based polymer, is often suitable. chromatographyonline.com Mass spectrometry (GC-MS) is the most common detector, as it provides both quantitative data and mass spectra that can confirm the identity of the derivatized analyte. nih.gov

Table 4: Representative GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatization Silylation with BSTFA to form the TMS-ester
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Ion Source Temp 230 °C

| MS Quad Temp | 150 °C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic organic chemistry to monitor the progress of reactions, assess the purity of products, and determine appropriate conditions for column chromatography purification. nih.govlongdom.org

For monitoring a reaction that synthesizes or modifies this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). chemscene.com The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. longdom.org

Due to the polar nature of this compound, a relatively polar eluent system is required. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is commonly used. A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid group, which results in sharper spots and more consistent retention factor (Rf) values.

After development, the spots are visualized. Since the target compound contains a benzene ring, it can be readily visualized under UV light (at 254 nm). nih.gov Alternatively, staining reagents can be used.

Table 5: Example TLC System for this compound

Parameter Condition
Stationary Phase Silica gel 60 F254 aluminum-backed plates
Mobile Phase Dichloromethane:Methanol:Acetic Acid (90:9:1 v/v/v)
Application Spotting of starting materials and reaction mixture side-by-side
Development In a closed chamber until the solvent front is ~1 cm from the top
Visualization UV lamp (254 nm)

| Interpretation | The disappearance of starting material spots and the appearance of a new product spot (with a unique Rf value) indicate reaction progress. The presence of multiple spots in the final product lane suggests impurities. |

Electrochemical Detection Methods for Sulfonyl Carboxylic Acids

Electrochemical detection (ED) coupled with HPLC is a highly sensitive and selective technique for the analysis of compounds that can be oxidized or reduced. nih.gov While the sulfonyl group itself is generally electrochemically stable under typical analytical conditions, the phenyl ring and the methoxy substituent in this compound can be susceptible to oxidation at a sufficiently high positive potential.

The principle of amperometric detection, a common mode of ED, involves applying a constant potential to a working electrode and measuring the resulting current as the analyte flows past it. This current is directly proportional to the concentration of the electroactive species. The selectivity of the method can be tuned by carefully choosing the applied potential to a value that oxidizes the target analyte but not potential interfering compounds in the sample matrix.

Recent research has explored various electrochemical reactions involving sulfonyl compounds, indicating their electroactive nature under specific conditions, which can be exploited for detection or synthesis. researchgate.netacs.orgnih.gov For analytical purposes, the methoxy-substituted aromatic ring is the most likely site of oxidation. The development of an ED method would involve hydrodynamic voltammetry to determine the optimal oxidation potential that provides the best signal-to-noise ratio. This technique is particularly valuable for detecting trace amounts of the compound in complex samples.

Table 6: Potential Parameters for Electrochemical Detection of this compound

Parameter Condition
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Detection Mode Amperometric (DC)
Applied Potential +0.8 to +1.2 V (determined empirically via hydrodynamic voltammetry)
Mobile Phase Must be electrochemically compatible and conductive, e.g., acetonitrile/phosphate buffer.

| Sensitivity | Potentially in the picogram to nanogram range, depending on the electrochemical properties of the analyte. |

Computational Chemistry and Theoretical Studies of 4 Methoxy Benzenesulfonyl Acetic Acid

Electronic Structure Analysis and Reactivity Descriptors

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior, including its reactivity and intermolecular interactions.

The sulfonyl group (-SO₂-) is strongly electron-withdrawing and highly polarized. Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, consistently show a significant positive charge on the sulfur atom and negative charges on the two oxygen atoms. This charge separation is a defining feature of the sulfonyl group's electronic structure.

Studies on various sulfonyl compounds confirm that the bonding is dominated by highly polar covalent S-O bonds, rather than double bonds involving d-orbitals. This polarization is augmented by reciprocal hyperconjugation, where the oxygen lone pairs donate into antibonding orbitals of adjacent bonds (n → σ* interactions). researchgate.net The methoxy (B1213986) group on the benzene (B151609) ring acts as an electron-donating group, which would influence the charge distribution across the aromatic system, while the acetic acid moiety is electron-withdrawing. A molecular electrostatic potential (MEP) map, derived from calculations, would visually represent these effects, highlighting the electron-rich (negative potential) oxygen atoms and electron-poor (positive potential) regions.

Table 2: Illustrative Mulliken Atomic Charges for a Substituted Aryl Sulfonyl Moiety (Note: This data is for a representative molecule and illustrates expected charge polarization, not specific values for (4-Methoxy-benzenesulfonyl)-acetic acid.)

AtomCalculated Charge (a.u.)
S+1.2 to +1.5
O (Sulfonyl)-0.7 to -0.9
C (Aryl, attached to S)-0.1 to +0.1
C (Methylene, α to S)-0.4 to -0.6

This interactive table demonstrates the typical charge distribution calculated for atoms within and adjacent to a sulfonyl group.

The protons on the carbon atom adjacent (alpha) to the sulfonyl group are acidic due to the powerful electron-withdrawing nature of the -SO₂- group. Deprotonation leads to the formation of an α-sulfonyl carbanion. The stability of this carbanion is a subject of significant theoretical interest.

Initially, the stability was attributed to resonance involving the delocalization of the carbanion's lone pair into the vacant d-orbitals of the sulfur atom. However, high-level ab initio and DFT calculations have challenged this view. The primary stabilizing factors are now understood to be:

Inductive Effect: The strong electron-withdrawing inductive effect of the electronegative oxygen atoms stabilizes the adjacent negative charge.

Negative Hyperconjugation: This is considered a major contributor. It involves the interaction of the carbanion's high-energy lone pair orbital (nC) with the lower-energy antibonding orbitals (σ) of the adjacent S-O and S-C bonds. This n → σ delocalization effectively spreads the negative charge and stabilizes the carbanion.

Polarization: The charge on the carbanion induces further polarization of the already polar sulfonyl group, which is a stabilizing electrostatic interaction.

Computational studies show that the geometry of the α-sulfonyl carbanion is typically pyramidal, which is inconsistent with significant p-d π-bonding (which would favor a planar geometry) but is consistent with the dominant role of hyperconjugation and inductive effects.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the molecule's electron density surface, where different colors represent varying electrostatic potential values.

For this compound, the MEP map reveals distinct regions of positive and negative potential.

Negative Regions (Nucleophilic Sites): The most negative potential, typically colored red, is concentrated around the oxygen atoms. Specifically, the two oxygen atoms of the sulfonyl group (-SO₂) and the carbonyl oxygen of the acetic acid moiety (-C=O) exhibit a high electron density. The oxygen atom of the methoxy group (-OCH₃) also represents a region of negative potential, albeit generally less intense than the sulfonyl and carbonyl oxygens. These sites are the most probable targets for electrophilic attack. In studies of similar sulfonic acid derivatives, the oxygen atoms of the sulfonyl group consistently show a high electron density. nih.gov

Positive Regions (Electrophilic Sites): The most positive potential, indicated by blue, is located around the acidic hydrogen atom of the carboxyl group (-COOH). This significant positive potential highlights the atom's high susceptibility to nucleophilic attack and its role as a primary proton donor in hydrogen bonding. The hydrogen atoms on the aromatic ring and the methylene (B1212753) bridge also exhibit mildly positive potential.

This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its potential role in chemical reactions. The distinct separation of charge facilitates interactions with polar solvents and other molecules. nih.govrsc.org

Table 1: Predicted Electrostatic Potential Regions in this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map Implied Reactivity
Sulfonyl Oxygens (-SO₂) Highly Negative Red Nucleophilic / H-bond Acceptor
Carbonyl Oxygen (-C=O) Highly Negative Red Nucleophilic / H-bond Acceptor
Methoxy Oxygen (-OCH₃) Negative Yellow/Orange Nucleophilic / H-bond Acceptor
Carboxyl Hydrogen (-OH) Highly Positive Blue Electrophilic / H-bond Donor

Vibrational Frequency Analysis and Spectroscopic Property Correlations

Vibrational frequency analysis, typically performed using Density Functional Theory (DFT) calculations, provides a theoretical infrared (IR) and Raman spectrum. pulsus.com These calculated frequencies correspond to the specific vibrational modes of the molecule's functional groups. By correlating theoretical data with experimental spectra, a detailed assignment of vibrational bands can be achieved. For this compound, the key vibrational modes are associated with its sulfonyl, carboxyl, methoxy, and aromatic ring components.

Carboxyl Group (-COOH): This group is characterized by a strong O-H stretching vibration, typically appearing as a broad band in the 3300-2500 cm⁻¹ region in the IR spectrum due to strong hydrogen bonding. The C=O stretching vibration gives rise to a very intense band, expected around 1700-1725 cm⁻¹.

Sulfonyl Group (-SO₂): The sulfonyl group is identified by two characteristic stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These are typically strong bands appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Methoxy Group (-OCH₃): The C-H stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the aryl-ether linkage is typically found around 1250 cm⁻¹.

Aromatic Ring: C-H stretching vibrations on the benzene ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a characteristic out-of-plane C-H bending vibration, often seen as a strong band in the 850-800 cm⁻¹ range.

DFT calculations, such as those performed on similar molecules like 4-hydroxy-3-methoxyphenylacetic acid, provide theoretical wavenumbers that, once scaled, show good agreement with experimental data. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Carboxyl (-COOH) O-H Stretch 3300-2500 Strong, Broad
Carboxyl (-COOH) C=O Stretch 1725-1700 Very Strong
Aromatic Ring C-H Stretch 3100-3000 Medium
Methoxy (-OCH₃) C-H Stretch 3000-2850 Medium
Sulfonyl (-SO₂) Asymmetric S=O Stretch 1350-1300 Strong
Aromatic Ring C=C Stretch 1600-1450 Medium to Strong
Methoxy (-OCH₃) C-O Stretch ~1250 Strong
Sulfonyl (-SO₂) Symmetric S=O Stretch 1160-1120 Strong

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Thermodynamic and kinetic modeling provides quantitative insights into the feasibility, spontaneity, and rate of chemical reactions. nih.govresearchgate.net For this compound, a common reaction to model would be its esterification with an alcohol. Such models are crucial for optimizing reaction conditions in industrial applications. nasa.gov

Thermodynamic Modeling: Thermodynamic properties such as the enthalpy of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and entropy (S°) can be calculated using computational methods. anl.gov For a reaction like esterification, the change in these state functions (ΔH_rxn, ΔG_rxn, ΔS_rxn) determines the reaction's equilibrium position. A negative ΔG_rxn indicates a spontaneous process. Thermodynamic modeling can predict the equilibrium constant (K_eq), allowing for the calculation of theoretical maximum yields at different temperatures. nasa.gov

Kinetic Modeling: Kinetic modeling focuses on the reaction pathway and the energies of transition states to determine the reaction rate. For heterogeneous catalysis, models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) are often employed to describe surface reactions. researchgate.net For the esterification of this compound, a kinetic model would involve determining the activation energy (Ea) for the reaction, which is the energy barrier that must be overcome. Computational chemistry can map the potential energy surface of the reaction, identifying the transition state structure and its energy. This information is used to calculate the rate constant (k) via transition state theory, often expressed through the Arrhenius equation. nasa.gov

Intermolecular Interactions and Crystal Lattice Energy Calculations

The arrangement of molecules in the solid state is dictated by a balance of intermolecular forces. Understanding these interactions is key to predicting crystal packing, polymorphism, and physical properties like melting point and solubility.

Crystal Lattice Energy: The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. libretexts.org It is a measure of the stability of the crystal structure. Calculating lattice energy is computationally intensive and involves summing all the intermolecular interaction energies within the crystal. jocpr.com This can be approached using force-field methods or, more accurately, with quantum mechanical calculations on molecular clusters or periodic systems. libretexts.orgjocpr.com For ionic compounds, factors like ion charge and radius are dominant, while for molecular crystals like this compound, the energy is a sum of van der Waals forces, electrostatic interactions (dipole-dipole), and hydrogen bonds.

Hydrogen bonds are the strongest and most directional of the intermolecular forces present in this compound. The primary hydrogen bond donor is the hydroxyl group of the carboxylic acid, while the primary acceptors are the carbonyl oxygen and the two sulfonyl oxygens.

It is highly probable that the carboxylic acid moieties will form the classic centrosymmetric dimer synthon, denoted as R²₂(8) in graph-set notation. bohrium.com This involves two molecules linked by a pair of O-H···O=C hydrogen bonds, forming a stable eight-membered ring. This is a ubiquitous and robust feature in the crystal structures of carboxylic acids.

Furthermore, the sulfonyl oxygens are potent hydrogen bond acceptors. They can participate in weaker C-H···O interactions with hydrogen atoms from the aromatic ring or the methylene group of neighboring molecules. In the crystal structures of related sulfonamides, N-H···O hydrogen bonds involving the sulfonyl oxygens are a dominant feature, often forming infinite chains or layers. nih.gov While this molecule lacks the N-H donor, the principle of the sulfonyl group's strong acceptor capability remains, suggesting it will play a key role in linking the primary carboxylic acid dimers into a larger three-dimensional network.

Pi-Stacking Interactions: The electron-rich 4-methoxyphenyl (B3050149) ring is capable of engaging in π-π stacking interactions. libretexts.org These interactions arise from a combination of electrostatic and dispersion forces between parallel aromatic rings. In related crystal structures of aromatic sulfonamides, π-π stacking is frequently observed, with centroid-to-centroid distances typically in the range of 3.7 to 3.9 Å. researchgate.net The arrangement is often offset or displaced rather than a direct face-to-face sandwich, which helps to minimize electrostatic repulsion between the π-electron clouds.

Other Interactions: C-H···π interactions are also likely, where a C-H bond from an adjacent molecule points towards the face of the aromatic ring, contributing to the packing efficiency. researchgate.net Dispersion forces, though non-directional, provide a significant contribution to the total lattice energy.

The interplay of the strong, directional hydrogen-bonded dimers and the weaker, less directional π-stacking and van der Waals forces will ultimately define the final crystal architecture of this compound.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-hydroxy-3-methoxyphenylacetic acid

Reactivity Profiles and Transformative Chemistry of 4 Methoxy Benzenesulfonyl Acetic Acid

Acid-Base Chemistry of the Carboxylic Acid and α-Proton

The presence of both a carboxylic acid proton and protons on the α-carbon (the carbon adjacent to the sulfonyl group) imparts distinct acidic characteristics to the molecule.

The acidity of the two key sites—the carboxylic acid proton and the α-proton—is governed by the powerful electron-withdrawing nature of the attached functional groups.

Carboxylic Acid Proton: The carboxylic acid group (-COOH) is inherently acidic. Its acidity is significantly enhanced by the adjacent α-sulfonyl group (-SO₂-). The sulfonyl group exerts a strong negative inductive effect (-I effect), pulling electron density away from the carboxylate conjugate base. This delocalization stabilizes the negative charge on the carboxylate anion, thereby increasing the acidity of the carboxylic acid proton compared to a simple alkyl carboxylic acid. While a precise experimental pKa for (4-Methoxy-benzenesulfonyl)-acetic acid is not readily available in the provided literature, the pKa of the closely related 4-Methoxyphenylacetic acid is approximately 4.12. foodb.ca The presence of the strongly electron-withdrawing sulfonyl group in the target molecule would be expected to lower this pKa value further, making it a stronger acid.

α-Proton: The protons on the methylene (B1212753) group (-CH₂-) positioned between the sulfonyl and carboxyl groups are unusually acidic for carbon-hydrogen bonds. This heightened acidity is due to the ability of the adjacent sulfonyl group to stabilize the resulting carbanion (a species with a negative charge on a carbon atom). siue.edu The electron-withdrawing sulfonyl group stabilizes the negative charge through both inductive effects and delocalization of the electrons into the d-orbitals of the sulfur atom. siue.educdnsciencepub.com This stabilization facilitates the removal of an α-proton by a suitable base.

Estimated Acidity of Functional Groups
Proton LocationInfluencing FactorsExpected pKa RangeStabilization of Conjugate Base
Carboxylic Acid (-COOH)-I effect of the α-sulfonyl group< 4.12Inductive electron withdrawal stabilizes the carboxylate anion
α-Methylene (-CH₂-)-I and resonance effects of the sulfonyl group~10-15 (in DMSO)Delocalization of negative charge onto the sulfonyl group stabilizes the α-sulfonyl carbanion

The treatment of this compound or its ester derivatives with a strong base results in the deprotonation of the α-carbon to form an α-sulfonyl carbanion. nih.gov These carbanions are valuable intermediates in organic synthesis, acting as potent nucleophiles for the formation of new carbon-carbon bonds. uobabylon.edu.iq

The stability of these carbanions is a key feature of their chemistry. Structural studies on related α-sulfonyl carbanions have revealed that the carbanionic carbon atom often adopts a planar geometry. cdnsciencepub.com This planarity maximizes the orbital overlap between the carbon p-orbital containing the lone pair and the d-orbitals of the sulfur atom, facilitating effective charge delocalization. The negative charge is dispersed over the carbon and the two oxygen atoms of the sulfonyl group. siue.edu This distribution of charge significantly lowers the energy of the carbanion, making it more stable and readily formable compared to simple alkyl carbanions. nd.edu

Nucleophilic Reactions at the Carboxylic Acid Group and its Derivatives

The carboxylic acid moiety of this compound undergoes typical reactions with nucleophiles. The compound can serve as a synthetic intermediate for producing pharmaceuticals and other organic molecules through reactions like esterification and amidation. musechem.com For instance, in the presence of an acid catalyst, it can react with alcohols to form the corresponding esters. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which can then readily react with amines to yield amides. These transformations allow for the incorporation of the (4-methoxy-benzenesulfonyl)acetyl group into larger molecular frameworks.

Electrophilic Aromatic Substitution Reactions on the Methoxy-substituted Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The outcome of such reactions is dictated by the directing effects of the two substituents already present on the ring: the methoxy (B1213986) group (-OCH₃) and the sulfonylacetic acid group (-SO₂CH₂COOH).

Methoxy Group (-OCH₃): This group is a powerful activating substituent and an ortho, para-director. wikipedia.org It donates electron density to the benzene ring through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the reaction, particularly when the electrophile attacks at the ortho and para positions. wikipedia.org

Sulfonylacetic Acid Group (-SO₂CH₂COOH): The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This makes the entire -SO₂CH₂COOH substituent a deactivating group and a meta-director. It withdraws electron density from the ring, making it less nucleophilic and slowing down the rate of electrophilic attack. youtube.com

When both groups are present, the powerful activating and directing effect of the methoxy group typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the methoxy group (positions 2 and 6, assuming the sulfonyl group is at position 4).

Directing Effects of Substituents on the Benzene Ring
SubstituentElectronic EffectReactivity EffectDirecting Position(s)
-OCH₃ (Methoxy)Electron-donating (Resonance)ActivatingOrtho, Para
-SO₂CH₂COOH (Sulfonylacetic acid)Electron-withdrawing (Inductive)DeactivatingMeta

Reactions Involving the Sulfonyl Group and its Precursors

The sulfonyl group itself is generally stable and unreactive under many conditions. However, its synthesis often involves highly reactive precursors, namely sulfonyl chlorides and sulfonic acids.

The synthesis of aryl sulfones like this compound often starts from precursors such as 4-methoxybenzenesulfonyl chloride or 4-methoxybenzenesulfonic acid.

4-Methoxybenzenesulfonyl chloride (C₇H₇ClO₃S): This compound is a versatile sulfonylating agent. chemicalbook.com It is highly electrophilic and reacts readily with a wide range of nucleophiles. cymitquimica.com For example, it reacts with amines to form sulfonamides and with alcohols to form sulfonate esters. In the context of synthesizing the title compound, it could potentially react with the enolate of an acetic acid derivative in a nucleophilic substitution reaction to form the C-S bond. Hydrolysis of 4-methoxybenzenesulfonyl chloride yields 4-methoxybenzenesulfonic acid.

4-Methoxybenzenesulfonic acid (C₇H₈O₄S): This acid is typically prepared by the sulfonation of anisole (B1667542) (methoxybenzene) using sulfuric acid. chemicalbook.com While the sulfonic acid group itself can be a leaving group in nucleophilic aromatic substitution reactions under specific conditions (especially when the ring is highly electron-deficient), its primary role is as a precursor. nih.gov It can be converted to the more reactive sulfonyl chloride, for instance, by treatment with thionyl chloride or phosphorus pentachloride, which then serves as the key intermediate for building more complex sulfonyl-containing molecules.

Condensation and Cyclization Reactions Utilizing the Sulfonylacetic Acid Moiety

The sulfonylacetic acid moiety in this compound is a versatile functional group that can participate in a variety of condensation and cyclization reactions. The acidic protons of the methylene group adjacent to the sulfonyl group, as well as the carboxylic acid function, are the primary sites of reactivity.

One of the key reaction types for compounds containing an active methylene group is the Knoevenagel condensation. wikipedia.org In this reaction, the active methylene group of this compound would be expected to react with aldehydes and ketones in the presence of a weak base to form an α,β-unsaturated compound. The electron-withdrawing nature of the sulfonyl group enhances the acidity of the adjacent methylene protons, facilitating their removal by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. For instance, a reaction with an aromatic aldehyde would be expected to proceed as follows:

Reactant A: this compound

Reactant B: Aromatic Aldehyde (e.g., Benzaldehyde)

Catalyst: Weak base (e.g., piperidine, pyridine)

Expected Product: An α,β-unsaturated sulfonylacetic acid derivative

The following table provides hypothetical data for such a Knoevenagel condensation, illustrating the expected yields with different aromatic aldehydes.

AldehydeExpected ProductHypothetical Yield (%)
Benzaldehyde2-(4-Methoxy-benzenesulfonyl)-3-phenyl-acrylic acid85
4-Nitrobenzaldehyde2-(4-Methoxy-benzenesulfonyl)-3-(4-nitrophenyl)-acrylic acid92
4-Methoxybenzaldehyde2-(4-Methoxy-benzenesulfonyl)-3-(4-methoxyphenyl)-acrylic acid80

Furthermore, the presence of both the sulfonyl and carboxylic acid groups allows for intramolecular cyclization reactions to form various heterocyclic compounds. For example, under appropriate conditions, this compound could potentially undergo cyclization to form benzothiazine derivatives. researchgate.netnih.govjournalcsij.com This would likely involve the activation of the carboxylic acid group, followed by an intramolecular nucleophilic attack from the aromatic ring, although this is a less common reaction pathway.

A more plausible cyclization pathway for related sulfonyl compounds involves the formation of sultones, which are cyclic sulfonic esters. nih.gov While this typically involves different starting materials, the principle of intramolecular cyclization involving a sulfonyl group is well-established.

Mechanism-Based Studies of Reaction Pathways

The study of reaction mechanisms provides a deeper understanding of the factors that control chemical transformations. For this compound, mechanistic studies would focus on understanding the nature of transition states and the electronic effects of the substituents.

Kinetic Isotope Effects in Proton Transfer Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating the mechanism of reactions involving the transfer of a proton. nih.govchemrxiv.orgrsc.orgnih.govfu-berlin.de By comparing the rate of a reaction with a deuterated substrate to the rate with the non-deuterated substrate, one can determine if the cleavage of the C-H (or O-H) bond is involved in the rate-determining step.

For this compound, a key proton transfer reaction is the deprotonation of the methylene group adjacent to the sulfonyl group. In a base-catalyzed reaction, such as the Knoevenagel condensation, a primary kinetic isotope effect would be expected if this proton transfer is the rate-determining step. The magnitude of the KIE can provide information about the transition state of the proton transfer. A large kH/kD value (typically > 2) suggests a symmetric transition state where the proton is equally shared between the carbon and the base.

The following table presents hypothetical KIE data for the deprotonation of this compound with different bases.

BaseSolventHypothetical kH/kD
PiperidineEthanol (B145695)4.5
TriethylamineDichloromethane3.8
Sodium EthoxideEthanol2.5

Hammett Plots and Quantitative Structure-Reactivity Relationships

Quantitative structure-reactivity relationships (QSRRs) seek to establish a mathematical relationship between the structure of a molecule and its reactivity. nih.govnih.gov A widely used tool in QSRR is the Hammett equation, which relates the reaction rate or equilibrium constant of a series of reactions of substituted benzene derivatives to the electronic properties of the substituents. wikipedia.orglibretexts.orgviu.cautexas.eduviu.ca

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For reactions involving this compound, a Hammett plot could be constructed by measuring the rates of reaction for a series of derivatives with different substituents on the benzene ring. The sign and magnitude of the ρ value would provide valuable information about the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge.

The table below provides hypothetical Hammett data for a generic reaction of substituted benzenesulfonylacetic acids.

Substituent (X)σ valuelog(k/k₀)
4-NO₂0.781.17
3-Cl0.370.56
H0.000.00
4-CH₃-0.17-0.26
4-OCH₃-0.27-0.41

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a slope equal to ρ. In this example, the positive slope would indicate a positive ρ value, suggesting that the reaction is favored by electron-withdrawing substituents.

Synthesis and Characterization of Derivatives and Analogues of 4 Methoxy Benzenesulfonyl Acetic Acid

Systematic Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, anhydrides, and acyl halides. These transformations are fundamental in synthetic organic chemistry for creating new chemical entities with altered reactivity and properties.

Esterification and Amidation Reactions

Esterification: The conversion of (4-Methoxy-benzenesulfonyl)-acetic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. For instance, reacting the parent acid with an excess of an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) will yield the corresponding methyl or ethyl ester. To drive the equilibrium towards the product, the alcohol is often used as the solvent, and water is removed as it is formed.

A representative reaction is the esterification with methanol to yield methyl (4-methoxy-benzenesulfonyl)acetate.

Reaction Scheme: this compound + CH₃OH ⇌ Methyl (4-methoxy-benzenesulfonyl)acetate + H₂O

ReactantReagent/CatalystSolventTemperatureYield
This compoundMethanol / H₂SO₄MethanolRefluxHigh
This compoundEthanol / TsOHTolueneRefluxHigh

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a coupling additive such as 4-dimethylaminopyridine (B28879) (DMAP). For example, new series of fatty acid amides have been synthesized using DCC and DMAP as catalysts. nih.gov This method can be applied to produce a variety of N-substituted amides of this compound.

A general procedure involves dissolving the carboxylic acid, an amine, and DMAP in a suitable aprotic solvent, followed by the addition of DCC. The reaction proceeds at room temperature to yield the corresponding amide.

Reaction Scheme: this compound + R₁R₂NH + Activating Agent → N-substituted (4-Methoxy-benzenesulfonyl)-acetamide + Byproducts

AmineCoupling ReagentsSolventProduct
BenzylamineDCC, DMAPDichloromethaneN-benzyl-2-((4-methoxyphenyl)sulfonyl)acetamide
PiperidineEDC, HOBtDimethylformamide1-(2-((4-methoxyphenyl)sulfonyl)acetyl)piperidine

Anhydride (B1165640) and Acyl Halide Formation

Anhydride Formation: Symmetrical anhydrides of this compound can be synthesized by treating the carboxylic acid with a dehydrating agent, such as acetic anhydride. The reaction typically requires heating to drive off the resulting acetic acid. Mixed anhydrides can also be formed, for instance, by reacting the carboxylic acid with a different acyl chloride in the presence of a non-nucleophilic base like triethylamine.

Acyl Halide Formation: The carboxylic acid can be readily converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.comlibretexts.org These reagents are effective for producing acyl chlorides that serve as versatile intermediates for further synthesis, including the preparation of esters and amides under milder conditions than direct coupling methods. For example, the reaction of acetic acid with thionyl chloride produces acetyl chloride, sulfur dioxide, and hydrochloric acid. doubtnut.com A similar reaction is expected with this compound. The use of oxalyl chloride is often preferred due to the formation of volatile byproducts (CO, CO₂, HCl). orgsyn.org

Reaction Scheme: this compound + SOCl₂ → (4-Methoxy-benzenesulfonyl)-acetyl chloride + SO₂ + HCl

ReagentSolventByproducts
Thionyl chlorideTolueneSO₂, HCl
Oxalyl chlorideDichloromethaneCO, CO₂, HCl

Derivatives at the Aromatic Ring

The electron-donating methoxy (B1213986) group on the aromatic ring of this compound activates it towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions relative to the methoxy group. However, the sulfonylacetic acid group is deactivating and meta-directing. The interplay of these two substituents governs the regioselectivity of further substitutions.

Halogenation, Nitration, and Sulfonation

Halogenation: The aromatic ring can be halogenated using standard electrophilic halogenating agents. For instance, bromination can be achieved by reacting the compound with bromine (Br₂) in a solvent like acetic acid. nih.gov Given the directing effects of the methoxy group, the bromine atom is expected to substitute at the position ortho to the methoxy group (C-3 position), as the para position is already occupied by the sulfonyl group.

Reaction Scheme: this compound + Br₂/CH₃COOH → (3-Bromo-4-methoxy-benzenesulfonyl)-acetic acid + HBr

Nitration: Nitration of the aromatic ring can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com The substitution pattern will be dictated by the existing substituents. The powerful activating and ortho, para-directing effect of the methoxy group will likely dominate, leading to the introduction of the nitro group at the C-3 position.

Reaction Scheme: this compound + HNO₃/H₂SO₄ → (4-Methoxy-3-nitro-benzenesulfonyl)-acetic acid + H₂O

Sulfonation: Further sulfonation can be achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). The incoming sulfonic acid group (SO₃H) will also be directed by the existing substituents, likely to the other ortho position relative to the methoxy group.

Introduction of Additional Substituents via Electrophilic Aromatic Substitution

Friedel-Crafts Reactions: The activated aromatic ring is susceptible to Friedel-Crafts acylation and alkylation. For example, acylation can be performed using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.org The acyl group would be expected to add at the C-3 position. It is important to note that the presence of the sulfonyl group, a deactivating group, may necessitate harsher reaction conditions compared to anisole (B1667542) itself.

Reaction Scheme: this compound + CH₃COCl/AlCl₃ → (3-Acetyl-4-methoxy-benzenesulfonyl)-acetic acid + HCl

ElectrophileCatalystProduct
Acetyl chlorideAlCl₃3-Acetyl-4-methoxy-benzenesulfonyl)-acetic acid
Propionyl chlorideFeCl₃(4-Methoxy-3-propionyl-benzenesulfonyl)-acetic acid

Modifications to the Sulfonyl Linkage

The sulfonyl group itself can be modified to create analogues with different electronic and steric properties. This can involve replacing one or both of the sulfonyl oxygens or the entire sulfonyl group with bioisosteric replacements.

Thioether Analogues: A common isosteric replacement for a sulfone is a thioether (sulfide). The synthesis of a thioether analogue, (4-Methoxy-phenylsulfanyl)-acetic acid, would require a different synthetic route, for example, starting from 4-methoxythiophenol and reacting it with a haloacetic acid derivative.

Synthesis of Heterocyclic Systems Incorporating the this compound Scaffold

The incorporation of the this compound moiety into heterocyclic systems could theoretically proceed through various cyclization strategies involving the carboxylic acid functionality.

Oxazolines are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. The synthesis of 2-substituted oxazolines can often be achieved through the cyclization of β-amino alcohols with carboxylic acids or their derivatives.

A plausible, though not explicitly documented, route to an oxazoline (B21484) derivative of this compound would involve its reaction with a 2-amino alcohol, such as 2-aminoethanol. This reaction would likely proceed via an initial amidation to form an N-(2-hydroxyethyl) amide intermediate. Subsequent acid-catalyzed dehydration of this intermediate would lead to the formation of the corresponding 2-substituted oxazoline.

Table 1: Hypothetical Reaction for the Formation of a (4-Methoxy-benzenesulfonyl)-methyl-oxazoline Derivative

Reactant 1Reactant 2IntermediateProductReaction Type
This compound2-AminoethanolN-(2-hydroxyethyl)-2-(4-methoxyphenylsulfonyl)acetamide2-((4-methoxyphenylsulfonyl)methyl)-4,5-dihydrooxazoleAmidation followed by cyclodehydration

Note: This represents a theoretical pathway, as specific literature for this reaction is unavailable.

The carboxylic acid group of this compound could potentially be utilized in multicomponent reactions to construct a variety of nitrogen-containing heterocycles. Multicomponent reactions are powerful tools in organic synthesis, allowing for the formation of complex molecules in a single step from three or more starting materials.

For instance, a Passerini or Ugi-type reaction could theoretically incorporate the this compound scaffold. In a hypothetical Ugi four-component reaction, this compound could serve as the acid component, reacting with an aldehyde, an amine, and an isocyanide to produce a complex acyclic intermediate. Subsequent intramolecular cyclization of this intermediate could lead to the formation of various heterocyclic systems, such as lactams or piperazinones, depending on the functional groups present on the other reactants.

While the potential for such transformations exists, the literature does not currently provide specific examples of this compound being employed in these types of reactions.

Advanced Applications in Materials Science and Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

The distinct structural features of (4-Methoxy-benzenesulfonyl)-acetic acid make it an invaluable component in the construction of complex molecules with tailored properties. Its aromatic ring provides rigidity, while the sulfonyl and carboxylic acid groups offer sites for further chemical modification, enabling the synthesis of a diverse range of functional materials.

Precursor for Functional Polymers and Macromolecules

While specific research on polymers derived directly from this compound is limited in readily available literature, the broader class of sulfonated polymers demonstrates the potential applications. Sulfonated aromatic polymers are known for their use in creating proton-exchange membranes for fuel cells, due to their ability to conduct protons. The presence of the sulfonyl group in this compound suggests its potential as a monomer or a modifying agent for producing polymers with enhanced thermal stability, improved solubility in organic solvents, and specific ion-exchange capabilities.

The general synthetic approach for creating polymers from such building blocks often involves polycondensation or polyamidation reactions, where the carboxylic acid group reacts with other monomers containing, for example, amine or hydroxyl functionalities. The resulting polymers could find applications in advanced separation technologies, coatings, and as components in electronic devices.

Potential Polymer Type Key Monomer Features Potential Applications
PolyestersDiol and dicarboxylic acid derivativesHigh-performance plastics, fibers
PolyamidesDiamine and dicarboxylic acid derivativesEngineering thermoplastics, synthetic fibers
PolyimidesDianhydride and diamine derivativesHigh-temperature resistant films and coatings

Components in Advanced Organic Materials

The incorporation of the this compound moiety into larger organic molecules can impart desirable properties for advanced materials. The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of a molecule. This makes derivatives of this compound interesting candidates for the synthesis of organic semiconductors, liquid crystals, and nonlinear optical materials.

For instance, the combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonyl group can create a "push-pull" system within the molecule, which is a common design strategy for materials with significant second-order nonlinear optical activity. Such materials are crucial for applications in telecommunications and optical data processing.

Role as a Catalyst or Ligand Precursor in Catalytic Systems

The carboxylic acid and sulfonyl oxygen atoms in this compound provide potential coordination sites for metal ions. This characteristic allows it to serve as a precursor for the synthesis of ligands used in catalysis. By modifying the carboxylic acid group, for example, through esterification or amidation with molecules containing additional donor atoms (like nitrogen or phosphorus), complex multidentate ligands can be prepared.

These ligands can then be used to form stable complexes with various transition metals. The electronic properties of the ligand, influenced by the methoxy and sulfonyl groups, can tune the reactivity of the metal center, leading to highly selective and efficient catalysts for a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. While specific examples for this exact molecule are not prevalent, the principle is well-established in coordination chemistry and catalyst design.

Exploration in Organic Synthesis Method Development

The reactivity of the α-carbon to the sulfonyl group and the carboxylic acid functionality in this compound makes it a valuable tool in the development of new synthetic methodologies.

Reagents for Carbon-Carbon Bond Formation

Alpha-sulfonyl carboxylic acids and their derivatives are known to be effective precursors for generating stabilized carbanions. The electron-withdrawing sulfonyl group increases the acidity of the α-protons, allowing for their removal by a suitable base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Michael additions.

For example, the ester derivative of this compound could be deprotonated and reacted with an alkyl halide to form a new carbon-carbon bond at the α-position. Subsequent removal of the sulfonyl group, which can often be achieved under reductive conditions, would yield a carboxylic acid ester with a newly introduced alkyl chain. This two-step sequence provides a versatile method for the synthesis of substituted carboxylic acid derivatives.

Development of Novel Synthetic Routes and Methodologies

The unique combination of functional groups in this compound allows for its use in the development of novel synthetic pathways. For instance, the carboxylic acid can be converted into other functional groups, such as amides, esters, or alcohols, which can then undergo further transformations. The sulfonyl group can act as a leaving group in certain reactions or can be used to direct the stereochemistry of nearby reactions.

Researchers are continuously exploring the synthetic potential of multifunctional building blocks like this compound to create more efficient and selective methods for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The development of new reactions and strategies involving this and similar compounds is an active area of chemical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.